molecular formula C11H12ClN3O2 B12065305 tert-butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

tert-butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Cat. No.: B12065305
M. Wt: 253.68 g/mol
InChI Key: GRDBNGHWKYEBIW-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a tert-butyl ester group at the 1-position and a chlorine atom at the 5-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Cyclization with Pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the cyclization process.

    Introduction of the Chlorine Atom: Chlorination is usually carried out using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the desired position.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom in tert-butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with agents like potassium permanganate (KMnO₄) can introduce additional functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Aminated Derivatives: Formed by substitution of the chlorine atom with amines.

    Carboxylic Acids: Resulting from the hydrolysis of the ester group.

    Oxidized Products: Depending on the oxidizing agent used, various oxidized derivatives can be obtained.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could be relevant in the treatment of diseases.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for the synthesis of active ingredients in these fields.

Mechanism of Action

The mechanism of action of tert-butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The exact pathways depend on the biological context and the specific target being studied. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: Differing in the position of the pyrazole and pyridine rings.

Uniqueness

tert-Butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the tert-butyl ester group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

tert-butyl 5-chloropyrazolo[3,4-c]pyridine-1-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-8-6-13-9(12)4-7(8)5-14-15/h4-6H,1-3H3

InChI Key

GRDBNGHWKYEBIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CN=C(C=C2C=N1)Cl

Origin of Product

United States

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